molecular formula C17H10BrN5 B6141447 2-AMINO-1-(4-BROMOPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE

2-AMINO-1-(4-BROMOPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE

Cat. No.: B6141447
M. Wt: 364.2 g/mol
InChI Key: ZARJQDOAZVJYNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-1-(4-BROMOPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-(4-BROMOPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE typically involves multi-step organic reactions. Common starting materials might include 4-bromoaniline and various quinoxaline derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1-(4-BROMOPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Halogenation, nitration, and other substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline oxides, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-1-(4-CHLOROPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE
  • 2-AMINO-1-(4-FLUOROPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE

Uniqueness

The uniqueness of 2-AMINO-1-(4-BROMOPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-amino-1-(4-bromophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN5/c18-10-5-7-11(8-6-10)23-16(20)12(9-19)15-17(23)22-14-4-2-1-3-13(14)21-15/h1-8H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARJQDOAZVJYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)Br)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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